1-(3-(Trifluoromethyl)phenyl)ethanol
Overview
Description
1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that serves as a building block in the synthesis of various compounds. It is particularly important in the production of neuroprotective and hypocholesteremic agents. The presence of the trifluoromethyl group on the phenyl ring significantly influences the physical and chemical properties of the compound, making it a subject of interest in various chemical syntheses and biological studies .
Synthesis Analysis
The synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol has been achieved through biocatalytic processes. A notable method involves the use of recombinant E. coli cells expressing a carbonyl reductase variant, which catalyzes the reduction of 3'-(trifluoromethyl)acetophenone to the desired chiral alcohol with an enantiomeric excess greater than 99.9%. The process efficiency is enhanced by medium engineering strategies, such as the addition of surfactants like Tween-20 and natural deep eutectic solvents, which increase substrate concentration and product yield . Another approach utilizes Leifsonia xyli cells with isopropanol as a co-substrate for cofactor recycling, achieving high product yield and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of 1-(3-(Trifluoromethyl)phenyl)ethanol and related compounds has been studied using various techniques, including density functional theory calculations. These studies provide insights into molecular orbital energies, bond lengths, bond angles, and charge distribution, which are crucial for understanding the stability and reactivity of the molecule .
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)phenyl)ethanol can undergo further chemical transformations. For instance, it can be used in the synthesis of epoxy compounds, as demonstrated by the conversion of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol into 1,1,1-trifluoro-2,3-epoxypropane . Additionally, it can participate in cyclization reactions to form phthalans, with the stereochemistry of the reaction being influenced by the chirality of the starting alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-(Trifluoromethyl)phenyl)ethanol and its mixtures can be studied through computational methods such as molecular dynamics simulations. These studies help in understanding the spatial arrangement, hydrogen bonding, and dynamics of the molecules, which are essential for predicting macroscopic physicochemical properties and for applications in industrial processes . Coordination chemistry also plays a role in the properties of related compounds, as seen in the formation of complexes with ethanol and other organic molecules .
Scientific Research Applications
Production of Enantiomerically Enriched Intermediates
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : “1-(3-(Trifluoromethyl)phenyl)ethanol” is used in the production of enantiomerically enriched intermediates via whole-cell biocatalyst . This process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .
- Methods of Application : The process involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The reaction parameters, amount of biocatalyst, and maltose co-substrate are optimized to achieve high production .
- Results or Outcomes : The yield of the bioreduction was 73.7% for the same substrate load increased 4.0-fold (from 50 mM to 200 mM) . The S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .
Synthesis of Neuroprotective Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : “®-1-[3-(Trifluoromethyl)phenyl]ethanol” is a key chiral building block for the synthesis of a neuroprotective compound, "®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide" .
- Methods of Application : The process involves the use of recombinant E. coli BL21 (DE3)-pET28a (+) - LXCAR-S154Y variant affording carbonyl reductase for the reduction of 3’- (trifluoromethyl)acetophenone to ®-MTF-PEL with enantiomeric excess (ee) >99.9% . The biocatalytic efficiency was further enhanced by introducing choline chloride: lysine (ChCl:Lys, molar ratio of 1:1) in the reaction medium .
- Results or Outcomes : The product yield reached 91.5% under 200 mM substrate concentration in the established Tween-20/ChCl:Lys-containing system .
Synthesis of Aprepitant
- Scientific Field : Medicinal Chemistry .
- Application Summary : “®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol” is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
- Results or Outcomes : The outcome of this application is the production of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Preparation of Travoprost
- Scientific Field : Medicinal Chemistry .
- Application Summary : “3-(Trifluoromethyl)phenol”, which is structurally similar to “1-(3-(Trifluoromethyl)phenyl)ethanol”, was used in the preparation of travoprost, an antiglaucoma agent .
- Results or Outcomes : The outcome of this application is the production of travoprost, an antiglaucoma agent .
Asymmetric Preparation of ®-MTF-PEL
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : “®-1-[3-(Trifluoromethyl)phenyl]ethanol” (®-MTF-PEL) is an important chiral building block for the synthesis of a neuroprotective compound . An effective whole-cell-catalyzed biotransformation was developed to produce ®-MTF-PEL, and its productivity was increased by medium engineering strategy .
- Methods of Application : The recombinant E. coli BL21 (DE3)-pET28a (+) - LXCAR-S154Y variant affording carbonyl reductase was adopted for the reduction of 3’-(trifluoromethyl)acetophenone to ®-MTF-PEL with enantiomeric excess (ee) >99.9% . The addition of 0.6% Tween-20 (w/v) boosted the bioreduction . The biocatalytic efficiency was further enhanced by introducing choline chloride: lysine (ChCl:Lys, molar ratio of 1:1) in the reaction medium .
- Results or Outcomes : The product yield reached 91.5% under 200 mM substrate concentration in the established Tween-20/ChCl:Lys-containing system .
Production of (S)-3,5-BTPE
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : “(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol” ((S)-3,5-BTPE) is produced with Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .
- Methods of Application : The process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment . When choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system, the yields were further increased .
- Results or Outcomes : The yield of the bioreduction was 73.7% for the same substrate load increased 4.0-fold (from 50 mM to 200 mM) . The S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .
Safety And Hazards
Future Directions
The future directions for 1-(3-(Trifluoromethyl)phenyl)ethanol are likely to involve further exploration of its synthesis and applications. For instance, the combined strategy of surfactant and natural deep eutectic solvents (NADES) has been suggested to have great potential in the biocatalytic process and the synthesis of chiral alcohols .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963381 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)ethanol | |
CAS RN |
454-91-1 | |
Record name | 1-(3-(Trifluoromethyl)phenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 454-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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